![molecular formula C24H28N4O2S B3313183 4-ethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946347-25-7](/img/structure/B3313183.png)
4-ethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Übersicht
Beschreibung
4-ethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, JNJ-67953964, and is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor).
Wirkmechanismus
The NOP receptor is a G protein-coupled receptor that is involved in several physiological processes, including pain modulation, stress response, and reward signaling. JNJ-67953964 binds selectively to the NOP receptor and blocks its activation by the endogenous ligand, nociceptin/orphanin FQ peptide (N/OFQ). By blocking the NOP receptor, JNJ-67953964 may modulate the release of neurotransmitters involved in pain and addiction pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
JNJ-67953964 has been shown to have analgesic effects in preclinical studies, reducing pain sensitivity in animal models of acute and chronic pain. Additionally, JNJ-67953964 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. However, further research is needed to fully understand the biochemical and physiological effects of JNJ-67953964.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of JNJ-67953964 is its selectivity for the NOP receptor, which allows for more targeted modulation of pain and addiction pathways. Additionally, JNJ-67953964 has been shown to have good pharmacokinetic properties and can be administered orally, making it a potentially viable therapeutic option. However, one limitation of JNJ-67953964 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on JNJ-67953964. One area of interest is the development of more potent and selective NOP receptor antagonists, which may have improved therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of JNJ-67953964 and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of JNJ-67953964 in humans, which may pave the way for its eventual approval as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
JNJ-67953964 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. As a selective antagonist of the NOP receptor, JNJ-67953964 has been shown to have analgesic effects in preclinical studies. Additionally, JNJ-67953964 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-19-4-10-22(11-5-19)31(29,30)27-21-8-6-20(7-9-21)23-12-13-24(26-25-23)28-16-14-18(2)15-17-28/h4-13,18,27H,3,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPODWDAOFDBKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.